H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA
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Overview
Description
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA is a synthetic peptide compound. It is a derivative of the neuropeptide Phe-Met-Arg-Phe-NH2, which is known for its role in activating potassium channels in peptidergic neurons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, DL-Methionine, is coupled using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for DL-Arginine and DL-Phenylalanine.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive deprotection and coupling steps.
Large-Scale Purification: Employing large-scale HPLC systems for purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The arginine residue can undergo substitution reactions, particularly at the guanidino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions at the arginine residue.
Major Products
Oxidation Products: Methionine sulfoxide and methionine sulfone.
Reduction Products: Reduced methionine.
Substitution Products: Substituted arginine derivatives.
Scientific Research Applications
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating ion channels and its effects on neuronal activity.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by activating potassium channels in peptidergic neurons. The mechanism involves:
Binding: The peptide binds to specific sites on the potassium channel.
Activation: This binding induces a conformational change in the channel, leading to its opening.
Ion Flow: The open channel allows potassium ions to flow through, modulating neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Phe-Met-Arg-Phe-NH2: The parent compound, known for its role in activating potassium channels.
Phe-Met-Arg-Phe-Ac: An acetate derivative with similar biological activity.
Phe-Met-Arg-Phe-TFA: A trifluoroacetate derivative with enhanced stability.
Uniqueness
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA is unique due to its specific sequence and the presence of trifluoroacetate groups, which enhance its stability and solubility. This makes it particularly useful in research settings where stability and solubility are critical .
Properties
Molecular Formula |
C33H44F6N8O8S |
---|---|
Molecular Weight |
826.8 g/mol |
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7) |
InChI Key |
XVODPBULIXCTET-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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